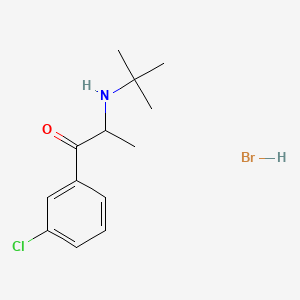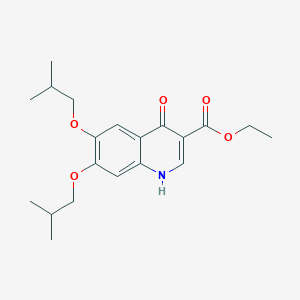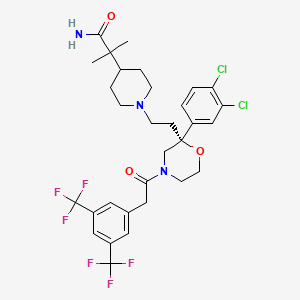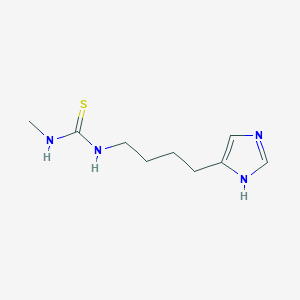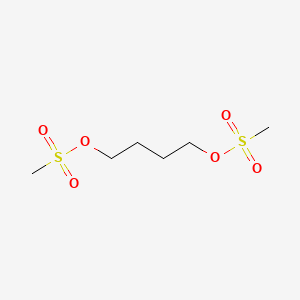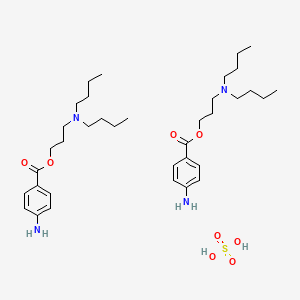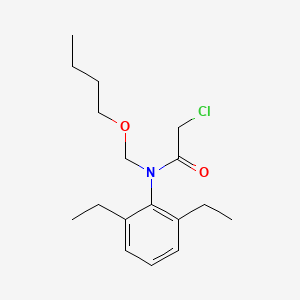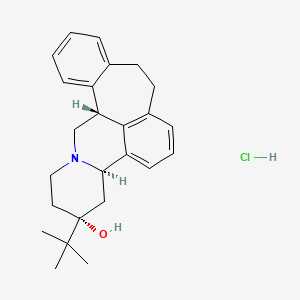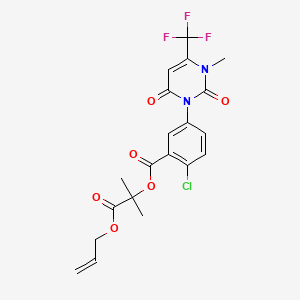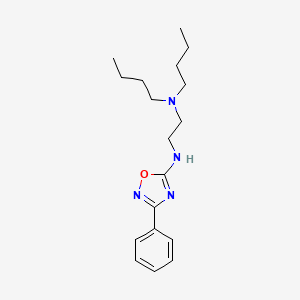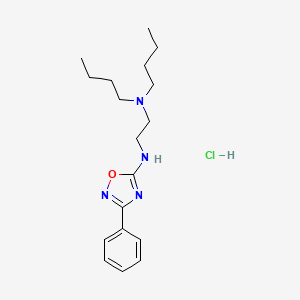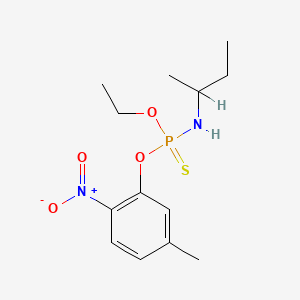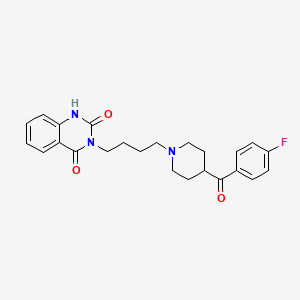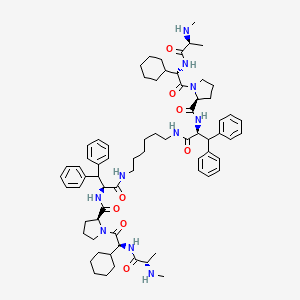
BV-6
描述
科学研究应用
BV-6 具有广泛的科学研究应用,包括:
癌症研究: this compound 用于研究癌症细胞中细胞凋亡和坏死性凋亡的机制。
药物开发: This compound 作为靶向 IAP 的新型治疗剂开发的先导化合物.
作用机制
BV-6 通过模拟 Smac/DIABLO 的活性发挥其作用,Smac/DIABLO 是 IAP 的天然拮抗剂。 与 cIAP 结合后,this compound 诱导其泛素化和快速蛋白酶体降解 . 该过程使 RIPK1 去泛素化,导致细胞凋亡和坏死性凋亡途径的激活 . This compound 还促进激活核因子κB 轻链增强子激活 B 细胞 (NF-κB) 和 TNF-α 依赖性细胞凋亡 .
生化分析
Biochemical Properties
BV-6 interacts with the IAPs, specifically cIAP1, cIAP2, and XIAP . These proteins exert their anti-apoptotic actions through ubiquitylation of RIPK1 (receptor-interacting serine/threonine-protein kinase 1), which results in RIPK1 proteasomal degradation .
Cellular Effects
This compound has been shown to promote cell death by inducing cIAP autoubiquitination, NF-κB activation, and TNFα-dependent apoptosis . It has been found to moderately induce apoptosis in leukemic cells .
Molecular Mechanism
This compound acts as a Smac mimetic. Smac/DIABLO is a natural antagonist of IAPs, which is released in the cytosol in response to pro-apoptotic stimuli. Upon binding to cIAP, this compound induces its ubiquitination and rapid proteasomal degradation, enabling the deubiquitination of RIPK1 .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound have not been extensively studied, it is known that this compound induces rapid proteasomal degradation of cIAP, thus allowing for TNF-α-induced apoptosis or necroptosis .
Dosage Effects in Animal Models
Specific studies on the dosage effects of this compound in animal models are currently limited. It is known that this compound has been used in various concentrations ranging from 0.3-5 μM for cell culture assays .
Metabolic Pathways
It is known that this compound influences the ubiquitylation pathway, leading to the degradation of RIPK1 .
Transport and Distribution
It is known that this compound acts in the cytosol where it binds to cIAP, leading to its ubiquitination and degradation .
Subcellular Localization
This compound acts in the cytosol where it binds to cIAP, leading to its ubiquitination and degradation . This suggests that the subcellular localization of this compound is primarily in the cytosol.
准备方法
合成路线和反应条件
BV-6 是通过涉及各种氨基酸和肽偶联的多步过程合成的。合成通常包括以下步骤:
氨基酸偶联: 第一步涉及使用标准肽偶联试剂(例如 N,N'-二环己基碳二酰亚胺 (DCC) 和 1-羟基苯并三唑 (HOBt))偶联氨基酸。
环化: 偶联的氨基酸进行环化,形成所需的环状肽结构。
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。 该过程涉及优化反应条件、纯化步骤和质量控制措施,以确保最终产品的高纯度和高产率 .
化学反应分析
反应类型
BV-6 经历各种化学反应,包括:
泛素化: This compound 诱导 cIAP 的泛素化和快速蛋白酶体降解.
细胞凋亡诱导: This compound 通过使受体相互作用的丝氨酸/苏氨酸蛋白激酶 1 (RIPK1) 去泛素化来促进细胞凋亡.
坏死性凋亡诱导: This compound 还会诱导坏死性凋亡,一种程序性细胞死亡形式.
常用试剂和条件
泛素化: 需要存在泛素、E1 激活酶、E2 结合酶和 E3 连接酶。
细胞凋亡诱导: 涉及肿瘤坏死因子-α (TNF-α) 和 caspase 抑制剂,如 Z-IETD-FMK.
坏死性凋亡诱导: 需要使用 Z-VAD-FMK 等抑制剂阻断 caspase-8.
形成的主要产物
泛素化: 导致泛素化 cIAP 的形成。
细胞凋亡诱导: 导致 caspase 的激活和随后的细胞死亡。
坏死性凋亡诱导: 导致坏死小体复合物的形成和细胞死亡.
相似化合物的比较
属性
IUPAC Name |
(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(2S)-1-[6-[[(2S)-2-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3,3-diphenylpropanoyl]amino]hexylamino]-1-oxo-3,3-diphenylpropan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H96N10O8/c1-47(71-3)63(81)75-59(53-37-21-11-22-38-53)69(87)79-45-27-41-55(79)65(83)77-61(57(49-29-13-7-14-30-49)50-31-15-8-16-32-50)67(85)73-43-25-5-6-26-44-74-68(86)62(58(51-33-17-9-18-34-51)52-35-19-10-20-36-52)78-66(84)56-42-28-46-80(56)70(88)60(54-39-23-12-24-40-54)76-64(82)48(2)72-4/h7-10,13-20,29-36,47-48,53-62,71-72H,5-6,11-12,21-28,37-46H2,1-4H3,(H,73,85)(H,74,86)(H,75,81)(H,76,82)(H,77,83)(H,78,84)/t47-,48-,55-,56-,59-,60-,61-,62-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXJXGNXKOVBJV-YLOPQIBLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC(C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCCCCCCNC(=O)C(C(C5=CC=CC=C5)C6=CC=CC=C6)NC(=O)C7CCCN7C(=O)C(C8CCCCC8)NC(=O)C(C)NC)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCCCCCCNC(=O)[C@H](C(C5=CC=CC=C5)C6=CC=CC=C6)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C8CCCCC8)NC(=O)[C@H](C)NC)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H96N10O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1205.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


